Welcome to the BenchChem Online Store!
molecular formula C12H17N3O B3166216 4-(4-Methylpiperazin-1-yl)benzamide CAS No. 909253-26-5

4-(4-Methylpiperazin-1-yl)benzamide

Cat. No. B3166216
M. Wt: 219.28 g/mol
InChI Key: YUVVFVSCHNTYIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07595320B2

Procedure details

4-Fluorobenzonitrile (12 g, 99 mmol, 1 eq.) and 100 mL of DMF are placed in a 250 mL round-bottomed flask. N-Methylpiperazine (16 mL, 1.6 eq., 123 mmol) is added to this solution. The orange solution is heated at a temperature in the region of 90° C. for 15 hours. The solvent is then evaporated to dryness and the residue is diluted with 500 mL of diethyl ether. The solution is washed with sodium hydrogen carbonate solution (2×100 mL) and then with saturated sodium chloride solution (100 mL). After evaporation, the 4-(4-methylpiperazin-1-yl)benzonitrile (orange solid, 10 g, 77%) is used without further purification in the following hydrolysis step. It is added at a temperature in the region of 0° C. to a solution of 98% sulfuric acid (25 mL) and 5 mL of water. The purple solution is then heated at a temperature in the region of 100° C. for 8 hours. The solution is cooled and then hydrolyzed by pouring onto ice. The pH is adjusted to 9-10 with sodium hydroxide pellets. The precipitate obtained is filtered off and washed thoroughly with water and then with tetrahydrofuran, which partially dissolves the product. The water is separated out by settling. After evaporating the organic phase to dryness, a solid is obtained, which is purified by chromatography on silica gel, eluting with a methanol/dichloromethane mixture (15/85 by volume). 4-(4-Methylpiperazin-1-yl)benzamide (8.7 g, 80%) is thus obtained in the form of a white solid, which is used directly in the following step.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.CN(C=[O:21])C>>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([C:2]2[CH:9]=[CH:8][C:5]([C:6]([NH2:7])=[O:21])=[CH:4][CH:3]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
16 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is then evaporated to dryness
ADDITION
Type
ADDITION
Details
the residue is diluted with 500 mL of diethyl ether
WASH
Type
WASH
Details
The solution is washed with sodium hydrogen carbonate solution (2×100 mL)
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
the 4-(4-methylpiperazin-1-yl)benzonitrile (orange solid, 10 g, 77%) is used without further purification in the following hydrolysis step
ADDITION
Type
ADDITION
Details
It is added at a temperature in the region of 0° C. to a solution of 98% sulfuric acid (25 mL) and 5 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
The purple solution is then heated at a temperature in the region of 100° C. for 8 hours
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution is cooled
ADDITION
Type
ADDITION
Details
hydrolyzed by pouring onto ice
CUSTOM
Type
CUSTOM
Details
The precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed thoroughly with water
DISSOLUTION
Type
DISSOLUTION
Details
with tetrahydrofuran, which partially dissolves the product
CUSTOM
Type
CUSTOM
Details
The water is separated out
CUSTOM
Type
CUSTOM
Details
After evaporating the organic phase to dryness
CUSTOM
Type
CUSTOM
Details
a solid is obtained
CUSTOM
Type
CUSTOM
Details
which is purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a methanol/dichloromethane mixture (15/85 by volume)

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.7 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.